6-Methyl-1-heptanol

Description

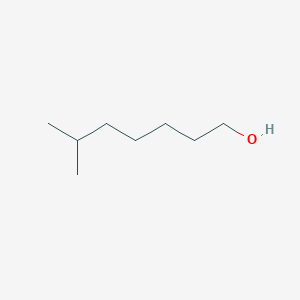

6-methylheptan-1-ol is a primary alcohol that is heptane which is substituted by a methyl group at position 6 and a hydroxy group at position 1. It has a role as a mammalian metabolite. It is a primary alcohol and a volatile organic compound.

Structure

3D Structure

Properties

IUPAC Name |

6-methylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDBEAQIHAEVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O, Array | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872375 | |

| Record name | 6-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals., Liquid, Clear, colorless liquid; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a faint, pleasant odor., Clear, colorless liquid. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isooctanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C7-9-iso-, C8-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isooctyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

367 °F at 760 mmHg (USCG, 1999), 188 °C; 95.8 °C at 20 atm, 83-91 °C, 367 °F | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

180 °F (USCG, 1999), 82 °C, 180 °F (82 °C) (Open cup), 82 °C o.c., 180 °F (open-cup), (oc) 180 °F | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isooctyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Soluble in ethanol, ether, In water, 640 mg/L at 25 °C, Solubility in water: none, Insoluble | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.832 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8176 at 25 °C, Bulk density = 6.95 lb/gal, Relative density (water = 1): 0.83, 0.832, 0.83 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.5 | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.03 mmHg (USCG, 1999), 0.34 [mmHg], 0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/, Vapor pressure, Pa at 20 °C: 50, 0.4 mmHg | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isooctyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless liquid. | |

CAS No. |

26952-21-6, 1653-40-3, 40742-11-8, 68526-83-0, 68551-09-7 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methylheptan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium(4+) 6-methylheptan-1-olate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040742118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C7-9-iso-, C8-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C7-9-branched | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C7-9-iso-, C8-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C7-9-branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C7-9-iso-, C8-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Titanium(4+) 6-methylheptan-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C7-9-branched | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isooctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methylheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLHEPTAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJF7D6C38T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NS757E20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

less than 212 °F (USCG, 1999), -106 °C, <212 °F, <-105 °F | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methyl-1-heptanol, a valuable branched-chain alcohol with applications across various scientific and industrial fields. This document details its chemical and physical properties, synthesis methodologies, primary applications, and safety and handling guidelines.

Chemical and Physical Properties

This compound, also known as isooctanol, is a primary alcohol with the chemical formula C8H18O.[1] Its structure consists of a seven-carbon chain with a methyl group at the sixth position and a hydroxyl group at the first position.[1] The primary Chemical Abstracts Service (CAS) number for this compound is 1653-40-3.[2][3][4][5] Another CAS number, 26952-21-6, is also associated with this compound, often referring to mixtures of methyl heptanols or isooctyl alcohols.[3][6][7]

The physical and chemical properties of this compound are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C8H18O | [1][4] |

| Molecular Weight | 130.23 g/mol | [1][3][4] |

| CAS Number | 1653-40-3 | [2][3][4][5] |

| Appearance | Clear, colorless liquid | [8] |

| Odor | Faint, pleasant, mild | [8] |

| Melting Point | -106 °C | [5] |

| Boiling Point | 187-189 °C at 760 mmHg | [9] |

| Density | 0.8175 - 0.823 g/cm³ at 25 °C | [5][8] |

| Solubility in Water | 640 - 647 mg/L at 25 °C (poorly soluble) | [1][9] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and methanol | [1][5][9] |

| Flash Point | 71.1 - 82 °C (160 - 180 °F) | [8][9] |

| Vapor Pressure | 0.284 mmHg at 25 °C (estimated) | [9] |

| Refractive Index | 1.4255 | [5] |

| LogP (o/w) | 2.721 - 2.8 (estimated) | [3][9] |

Synthesis of this compound

Several synthetic routes can be employed to produce this compound. The most common methods include the reduction of 6-methylheptanoic acid, a Grignard reaction with formaldehyde (B43269), and the hydroformylation of corresponding alkenes.

Experimental Protocols

While detailed, step-by-step protocols for the synthesis of this compound are not extensively published, generalized procedures for the key reactions are well-established in organic chemistry.

a) Reduction of 6-Methylheptanoic Acid

This method involves the reduction of the carboxylic acid to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).

-

Materials: 6-methylheptanoic acid, lithium aluminum hydride (LiAlH4), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), dilute sulfuric acid, and a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Procedure:

-

A solution of 6-methylheptanoic acid in an anhydrous ether solvent is added dropwise to a stirred suspension of an excess of LiAlH4 in the same solvent, typically under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (e.g., 0 °C in an ice bath).

-

After the addition is complete, the reaction mixture is stirred, often at room temperature or with gentle reflux, until the reaction is complete (monitored by techniques like thin-layer chromatography).

-

The reaction is then carefully quenched by the slow, sequential addition of water, followed by a dilute acid solution to neutralize the mixture and dissolve the aluminum salts.

-

The organic layer is separated, and the aqueous layer is extracted with additional ether.

-

The combined organic extracts are washed, dried over an anhydrous drying agent, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

-

The final product can be purified by distillation.

-

b) Grignard Reaction with Formaldehyde

This synthesis involves the reaction of a Grignard reagent, specifically 5-methylhexylmagnesium bromide, with formaldehyde.[10]

-

Materials: 1-bromo-5-methylhexane (B1585216), magnesium turnings, anhydrous diethyl ether or THF, formaldehyde (or a source like paraformaldehyde), and an acidic workup solution (e.g., aqueous ammonium (B1175870) chloride or dilute hydrochloric acid).

-

Procedure:

-

The Grignard reagent (5-methylhexylmagnesium bromide) is prepared by reacting 1-bromo-5-methylhexane with magnesium turnings in anhydrous ether.

-

Formaldehyde gas, generated by heating paraformaldehyde, is bubbled through the stirred Grignard reagent solution.[11] Alternatively, the Grignard reagent can be added to a cooled solution of formaldehyde in ether.

-

The reaction mixture is stirred for a period to ensure complete reaction, forming a magnesium alkoxide complex.

-

The reaction is quenched by the careful addition of an acidic aqueous solution.

-

The product is extracted into the ether layer, which is then washed, dried, and the solvent evaporated.

-

Purification of the resulting this compound is typically achieved through distillation.

-

c) Hydroformylation of Isohexene

This industrial process, also known as the oxo process, involves the reaction of an alkene (like isohexene) with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form an aldehyde, which is then hydrogenated to the alcohol.

-

Materials: Isohexene (a mixture of methyl-pentenes), syngas (CO and H2), a rhodium or cobalt-based catalyst, and a suitable solvent.

-

Procedure:

-

The isohexene is reacted with carbon monoxide and hydrogen in a high-pressure reactor containing a suitable catalyst, such as a rhodium-based complex. This step forms 6-methylheptanal.

-

The resulting aldehyde is then hydrogenated in a subsequent step, often in the same reactor or a separate one, using a hydrogenation catalyst (e.g., nickel or a noble metal catalyst) to produce this compound.

-

The product is then purified through distillation.

-

Visualization of Synthesis Pathways

The following diagram illustrates the logical relationships between the starting materials and the final product in the described synthesis routes.

Caption: Synthetic routes to this compound.

Applications

This compound has a range of applications in different industries:

-

Fragrance and Flavor Industry: It is used as a component in fragrances due to its pleasant odor profile and as a flavoring agent in some food products.[1][2][7]

-

Solvent: Its moderate polarity makes it an effective solvent in various chemical processes.[1][7]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other chemical compounds, such as surfactants, plasticizers, and specialty esters.[1][2][7]

-

Lubricants and Hydraulic Fluids: It is also used in the formulation of cutting and lubricating oils, as well as hydraulic fluids.[8]

Natural Occurrence

This compound has been identified as a minor component in castoreum, a secretion from beavers, suggesting a potential role in animal chemical communication.[7][9] It has also been detected in the leaves of tobacco plants.[7][9]

Safety and Handling

While comprehensive toxicological data is limited, this compound is considered an irritant.[8] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood.

-

Fire Safety: The compound is flammable, so avoid open flames and other ignition sources.[8]

-

First Aid:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash the affected area with soap and water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water and seek medical attention.

-

Always consult the Safety Data Sheet (SDS) for detailed safety information before use.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-Heptanol, 6-methyl- [webbook.nist.gov]

- 3. scent.vn [scent.vn]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound, 1653-40-3 [thegoodscentscompany.com]

- 6. 6-methylheptan-1-ol | 1653-40-3; 26952-21-6 | Buy Now [molport.com]

- 7. Buy this compound | 26952-21-6 [smolecule.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]

A Technical Guide to the Physical Properties of 6-Methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 6-Methyl-1-heptanol (CAS No: 1653-40-3), an important organic compound with applications as a solvent and chemical intermediate. The data and methodologies presented herein are intended to support research and development activities where this compound is utilized.

Core Physical Properties

This compound is a primary alcohol characterized by a heptane (B126788) backbone with a methyl group at the sixth carbon and a hydroxyl group at the first carbon. It appears as a clear, colorless liquid with a mild, pleasant odor.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | Units | Notes |

| Molecular Formula | C₈H₁₈O | - | [1][2][3][4] |

| Molecular Weight | 130.23 | g/mol | [1][5][6] |

| Boiling Point | 187 to 189 | °C | at 760 mmHg[7] |

| 460.15 to 460.75 | K | [1][3] | |

| Melting Point | -106 | °C | [2][6][8][9][10] |

| Density | 0.8175 to 0.832 | g/mL | at 20-25 °C[1][2][8][9][10][11] |

| Refractive Index | 1.4251 to 1.426 | - | at 25 °C[8][12][9][10] |

| Vapor Pressure | 0.284 | mmHg | at 25 °C (estimated)[7] |

| Flash Point | 71.1 to 82 | °C | [1][6][7] |

| Solubility in Water | 640 to 647 | mg/L | at 25 °C[1][6][7] |

| logP (o/w) | 2.721 to 2.8 | - | (estimated)[1][6][7] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental to the characterization of a chemical substance. Below are detailed methodologies for measuring the key properties of liquid compounds like this compound.

Boiling Point Determination by Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[13] Simple distillation is a common and effective method for determining the boiling point of a pure liquid.[8][14]

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Distillation head (still head)

-

Condenser

-

Thermometer

-

Receiving flask

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the bottom of the side-arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is distilling.

-

The heating mantle is turned on, and the liquid is heated to its boiling point.

-

As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The temperature is recorded when it becomes constant. This stable temperature reading, observed while the vapor is condensing and dripping into the receiving flask, is the boiling point of the liquid.[14]

Melting Point Determination

For compounds like this compound, which have a very low melting point, a cryostat or a specialized low-temperature apparatus is required. The general principle involves cooling the substance until it solidifies and then slowly heating it to observe the temperature at which it melts.

Apparatus:

-

Capillary tubes

-

Low-temperature melting point apparatus (e.g., a cryostat with a viewing port)

-

Calibrated thermometer or temperature probe

Procedure:

-

A small, liquid sample of this compound is introduced into a capillary tube.

-

The capillary tube is placed in the cooling block of the apparatus.

-

The sample is frozen by lowering the temperature of the block.

-

Once completely solid, the temperature is slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the melting range. For a pure compound, this range should be narrow.[15]

Density Measurement using a Pycnometer

Density is the mass per unit volume of a substance.[16] A pycnometer (or specific gravity bottle) is used for precise determination of the density of a liquid.

Apparatus:

-

Pycnometer of a known volume

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed on an analytical balance.

-

The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., at 25 °C).

-

The pycnometer is removed, dried, and its mass is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement using a Refractometer

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound. An Abbe refractometer is commonly used for this measurement.[1]

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prism surfaces of the refractometer are cleaned and dried.

-

A few drops of this compound are placed on the lower prism using a dropper.

-

The prisms are closed and locked. The instrument's light source is switched on.

-

The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for Physical Property Determination of this compound.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. phillysim.org [phillysim.org]

- 3. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 4. homesciencetools.com [homesciencetools.com]

- 5. youtube.com [youtube.com]

- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. vernier.com [vernier.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. europarl.europa.eu [europarl.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. alnoor.edu.iq [alnoor.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Physical Properties of Organic Compounds | Overview & Examples - Lesson | Study.com [study.com]

An In-depth Technical Guide to 6-Methyl-1-heptanol and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-1-heptanol, a primary alcohol with applications in various chemical industries. The document details its structural formula, isomers, and key physicochemical properties. Furthermore, it outlines established experimental protocols for its synthesis and discusses the principles of its spectroscopic analysis. All quantitative data is presented in structured tables for comparative analysis, and logical relationships are visualized using diagrams to facilitate a deeper understanding of the compound and its isomeric landscape.

Introduction

This compound, also known as isooctyl alcohol, is an organic compound with the chemical formula C₈H₁₈O.[1][2][3][4][5][6][7][8][9][10] It is a clear, colorless liquid with a faint, pleasant odor.[1] This branched-chain primary alcohol finds utility as a solvent, in the formulation of cutting and lubricating oils, hydraulic fluids, and as a chemical intermediate in the production of other compounds.[1][10] Its presence has been identified in natural sources such as the leaves of tobacco plants and as a minor component of castoreum, a secretion from beavers.[1] This guide aims to provide an in-depth technical resource on this compound, with a focus on its structural characteristics, isomeric forms, and methods of synthesis and analysis.

Structural Formula and Isomerism

The molecular formula C₈H₁₈O represents a multitude of structural isomers, encompassing a wide range of alcohols and ethers. This section focuses on the alcoholic isomers, which are crucial for understanding the chemical landscape of this compound.

Structural Formula of this compound

The IUPAC name for this compound is 6-methylheptan-1-ol.[1][10] Its structure consists of a seven-carbon chain (heptane) with a methyl group attached to the sixth carbon and a hydroxyl group (-OH) at the first carbon.

Key Identifiers:

Isomers of this compound (C₈H₁₈O Alcohols)

The C₈H₁₈O molecular formula gives rise to a large number of structural isomers of alcohols. These can be categorized based on their carbon backbone (octanes, heptanes, hexanes, etc.) and the position of the hydroxyl group. A representative list of these isomers is provided in the table below.

| Isomer Name | Structure | Type |

| 1-Octanol | CH₃(CH₂)₇OH | Primary |

| 2-Octanol | CH₃CH(OH)(CH₂)₅CH₃ | Secondary |

| 3-Octanol | CH₃CH₂CH(OH)(CH₂)₄CH₃ | Secondary |

| 4-Octanol | CH₃(CH₂)₃CH(OH)(CH₂)₃CH₃ | Secondary |

| 2-Methyl-1-heptanol | CH₃(CH₂)₄CH(CH₃)CH₂OH | Primary |

| 3-Methyl-1-heptanol | CH₃(CH₂)₃CH(CH₃)CH₂CH₂OH | Primary |

| 4-Methyl-1-heptanol | CH₃(CH₂)₂CH(CH₃)(CH₂)₂CH₂OH | Primary |

| 5-Methyl-1-heptanol | CH₃CH₂CH(CH₃)(CH₂)₃CH₂OH | Primary |

| This compound | CH₃CH(CH₃)(CH₂)₄CH₂OH | Primary |

| 2-Ethyl-1-hexanol | CH₃(CH₂)₃CH(CH₂CH₃)CH₂OH | Primary |

| 2,2-Dimethyl-1-hexanol | CH₃(CH₂)₃C(CH₃)₂CH₂OH | Primary |

| 2,3-Dimethyl-1-hexanol | CH₃(CH₂)₂CH(CH₃)CH(CH₃)CH₂OH | Primary |

| 2,4-Dimethyl-1-hexanol | CH₃CH₂CH(CH₃)CH₂CH(CH₃)CH₂OH | Primary |

| 2,5-Dimethyl-1-hexanol | CH₃CH(CH₃)CH₂CH₂CH(CH₃)CH₂OH | Primary |

| 3,3-Dimethyl-1-hexanol | CH₃(CH₂)₂C(CH₃)₂CH₂CH₂OH | Primary |

| 3,4-Dimethyl-1-hexanol | CH₃CH₂CH(CH₃)CH(CH₃)CH₂CH₂OH | Primary |

| 3,5-Dimethyl-1-hexanol | CH₃CH(CH₃)CH₂CH(CH₃)CH₂CH₂OH | Primary |

| 4,4-Dimethyl-1-hexanol | CH₃CH₂C(CH₃)₂CH₂CH₂CH₂OH | Primary |

| 4,5-Dimethyl-1-hexanol | CH₃CH(CH₃)CH(CH₃)CH₂CH₂CH₂OH | Primary |

| 5,5-Dimethyl-1-hexanol | CH₃C(CH₃)₂CH₂CH₂CH₂CH₂OH | Primary |

| 2,2,3-Trimethyl-1-pentanol | CH₃CH₂CH(CH₃)C(CH₃)₂CH₂OH | Primary |

| 2,2,4-Trimethyl-1-pentanol | CH₃CH(CH₃)CH₂C(CH₃)₂CH₂OH | Primary |

| 2,3,3-Trimethyl-1-pentanol | CH₃CH₂C(CH₃)₂CH(CH₃)CH₂OH | Primary |

| 2,3,4-Trimethyl-1-pentanol | CH₃CH(CH₃)CH(CH₃)CH(CH₃)CH₂OH | Primary |

| 2,4,4-Trimethyl-1-pentanol | CH₃C(CH₃)₂CH₂CH(CH₃)CH₂OH | Primary |

| 3,3,4-Trimethyl-1-pentanol | CH₃CH(CH₃)C(CH₃)₂CH₂CH₂OH | Primary |

| 3,4,4-Trimethyl-1-pentanol | CH₃C(CH₃)₂CH(CH₃)CH₂CH₂OH | Primary |

| 2,2,3,3-Tetramethyl-1-butanol | (CH₃)₃CC(CH₃)₂CH₂OH | Primary |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. For comparison, data for some of its common isomers are also included.

| Property | This compound | 1-Octanol | 2-Octanol |

| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O |

| Molecular Weight ( g/mol ) | 130.23[1][3][5][6][7][9][10] | 130.23 | 130.23 |

| Boiling Point (°C) | 187-189[3][5] | 195[5] | 179-181[12] |

| Melting Point (°C) | -106[3][13] | -16[5] | -38 |

| Density (g/cm³ at 20°C) | 0.817-0.823[3][9] | 0.826 | 0.819 |

| Solubility in Water (g/L at 25°C) | 0.640[1][13] | 0.300 | 1.14 |

| Flash Point (°C) | 71-82[1][5] | 81 | 71 |

| Refractive Index (at 20°C) | 1.4255-1.426[3][8] | 1.429 | 1.426 |

Experimental Protocols for Synthesis

Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Grignard Synthesis

The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds and is well-suited for the synthesis of primary alcohols.

Methodology:

-

Preparation of the Grignard Reagent: Isoamyl bromide (1-bromo-3-methylbutane) is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically initiated with a small crystal of iodine and may require gentle heating. The formation of the Grignard reagent, isoamylmagnesium bromide, is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.

-

Reaction with an Epoxide: The prepared Grignard reagent is then reacted with ethylene (B1197577) oxide. The epoxide is usually bubbled through the cooled Grignard solution or added as a solution in anhydrous ether. This reaction results in the formation of a magnesium alkoxide.

-

Hydrolysis: The reaction mixture is then quenched by the slow addition of an aqueous acid solution (e.g., dilute sulfuric acid or ammonium (B1175870) chloride) to hydrolyze the alkoxide and yield this compound.

-

Purification: The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation. The final product is purified by fractional distillation under reduced pressure.

Hydroformylation of Isoheptene

Hydroformylation, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond.

Methodology:

-

Reaction Setup: A high-pressure reactor is charged with isoheptene (a mixture of isomers, predominantly methylhexenes), a rhodium-based catalyst (e.g., RhH(CO)(PPh₃)₃), and a suitable solvent.

-

Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas) and heated. The reaction conditions (temperature, pressure, and catalyst concentration) are optimized to favor the formation of the desired aldehyde, 6-methylheptanal.

-

Reduction: The resulting aldehyde is then reduced to the corresponding alcohol, this compound. This can be achieved in situ or in a separate step using a reducing agent such as sodium borohydride (B1222165) or through catalytic hydrogenation.

-

Purification: The product is purified by distillation.

Reduction of 6-Methylheptanoic Acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis.

Methodology:

-

Reactant Preparation: A solution of 6-methylheptanoic acid in an anhydrous ether (e.g., diethyl ether or tetrahydrofuran) is prepared.

-

Reduction: The solution of the carboxylic acid is slowly added to a stirred suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent at a controlled temperature (typically 0 °C).

-

Quenching and Workup: After the reaction is complete, the excess reducing agent is carefully quenched by the sequential addition of water, a sodium hydroxide (B78521) solution, and then more water. This procedure results in the formation of a granular precipitate that can be easily filtered off.

-

Purification: The filtrate, containing the product in the organic solvent, is dried, and the solvent is evaporated. The crude this compound is then purified by distillation.

Visualization of Structural Relationships

The following diagram illustrates the structural formula of this compound and its relationship to some of its primary alcohol isomers with a heptanol (B41253) backbone.

Caption: Isomeric relationship of this compound.

Spectroscopic Analysis

The structural elucidation of this compound and its isomers relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Strong C-H stretching absorptions will be observed around 2850-2960 cm⁻¹, and a C-O stretching band will appear in the 1050-1150 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the different types of protons in the molecule. The protons on the carbon bearing the hydroxyl group (-CH₂OH) will typically appear as a triplet in the range of 3.4-3.7 ppm. The protons of the methyl groups will appear as doublets and triplets in the upfield region (around 0.9 ppm). The chemical shift of the hydroxyl proton is variable and may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight non-equivalent carbon atoms. The carbon attached to the hydroxyl group will be the most downfield signal among the sp³ carbons, typically appearing in the 60-70 ppm range.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 130. Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage.

Conclusion

This compound is a valuable chemical with a well-defined structure and a rich isomeric landscape. This guide has provided a detailed overview of its structural formula, physicochemical properties, and synthetic methodologies. The presented data and diagrams serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, facilitating a comprehensive understanding of this important compound.

References

- 1. Buy this compound | 26952-21-6 [smolecule.com]

- 2. quora.com [quora.com]

- 3. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 4. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. en.wikipedia.org [en.wikipedia.org]

- 6. Octanol Structure, Formula & Properties | Study.com [study.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. C8H18O_Molecular formula [molbase.com]

- 9. 6-Methylheptanol | 1653-40-3 | FM25849 | Biosynth [biosynth.com]

- 10. Isooctan-1-ol | C8H18O | CID 15450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Analysis of 6-Methyl-1-heptanol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Methyl-1-heptanol (CAS No: 1653-40-3), a primary alcohol with applications in fragrance and as a volatile organic compound. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview

This compound is an eight-carbon aliphatic alcohol with the chemical formula C₈H₁₈O. Its structure features a hydroxyl group at one end of a heptane (B126788) chain with a methyl branch at the 6th position. Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following sections detail the data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a comprehensive spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Data

Due to the limited availability of public experimental NMR spectra, the following ¹H and ¹³C NMR data are predicted values generated using the online NMR prediction tool, NMRDB.org. These predictions are based on a database of known chemical shifts and coupling constants and serve as a reliable reference for spectral interpretation.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound provides information on the electronic environment of each unique proton in the molecule. The predicted data, assuming a standard NMR solvent like CDCl₃, is summarized below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proton) |

| 3.64 | Triplet (t) | 2H | H-1 (-CH₂OH) |

| 1.62 - 1.48 | Multiplet (m) | 3H | H-2, H-6 |

| 1.37 - 1.25 | Multiplet (m) | 4H | H-3, H-4 |

| 1.17 | Multiplet (m) | 2H | H-5 |

| 0.86 | Doublet (d) | 6H | H-7, H-8 (-CH(CH₃)₂) |

| ~1.5 (variable) | Singlet (s) | 1H | -OH |

Note: The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on concentration, temperature, and solvent.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum indicates the number of unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment (Carbon) |

| 63.0 | C-1 (-CH₂OH) |

| 39.0 | C-5 |

| 32.8 | C-2 |

| 28.0 | C-6 |

| 26.1 | C-3 |

| 24.8 | C-4 |

| 22.6 | C-7, C-8 (-CH(CH₃)₂) |

Infrared (IR) Spectroscopy Data

The infrared spectrum reveals the functional groups present in a molecule through the absorption of specific frequencies of IR radiation. The data presented here is from the NIST/EPA Gas-Phase Infrared Database.[1]

Table 3: Principal IR Absorption Bands for this compound